

Chemical properties and stability of Isoprenaline hydrochloride solution

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Compound of Interest

Compound Name: *Isoprenaline hydrochloride*

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An In-depth Technical Guide to the Chemical Properties and Stability of **Isoprenaline Hydrochloride** Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and stability of **isoprenaline hydrochloride** (also known as isoproterenol hydrochloride). The information is intended to support research, development, and formulation activities involving this potent non-selective β -adrenergic agonist. All quantitative data is summarized in tables for clarity, and key experimental protocols are detailed.

Chemical and Physical Properties

Isoprenaline hydrochloride is the hydrochloride salt of isoprenaline, a synthetic catecholamine.^[1] It is a white or nearly white crystalline powder that is odorless and has a slightly bitter taste.^{[2][3]} Key physicochemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of **Isoprenaline Hydrochloride**

Property	Value	Reference
IUPAC Name	4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride	[1]
Synonyms	Isoproterenol hydrochloride, Isoprenaline HCl	[4]
Molecular Formula	C ₁₁ H ₁₇ NO ₃ ·HCl	[2][5]
Molecular Weight	247.72 g/mol	[1][5]
Appearance	White or almost white, crystalline powder	[2]
Melting Point	Approx. 165-175 °C with decomposition	[2][3]
Solubility	Freely soluble in water; sparingly soluble in ethanol; practically insoluble in ether and methylene chloride.	[2][3]
pH of Solution (10 mg/mL)	4.5 - 6.0	[2]
UV Maximum (in 0.005 M H ₂ SO ₄)	~280 nm	[2]

Stability of Isoprenaline Hydrochloride Solutions

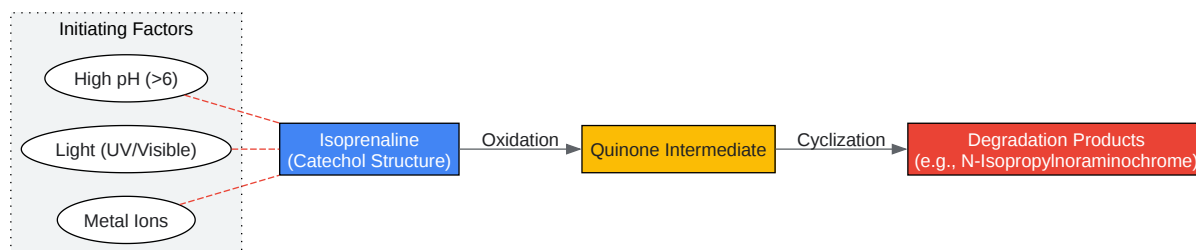
The stability of **isoprenaline hydrochloride** in aqueous solutions is a critical factor for its formulation and clinical use. The primary degradation pathway is the oxidation of its catechol ring system, which is susceptible to several environmental factors.[6][7][8]

Key Factors Influencing Stability

- pH: The pH of the solution is the primary determinant of **isoprenaline hydrochloride's** stability.[9] Degradation via autoxidation sharply increases at a pH above 6.[9] Studies have shown optimal stability at a pH between 3.0 and 4.5, with significant degradation occurring at

pH 5.0 and above.[8] A solution with a pH of 3.8 remained stable and colorless throughout a 9-day study.[9]

- Light: Exposure to light and air can cause the solution to darken in color, indicating degradation.[1][2] To ensure stability, solutions should be protected from light, for instance, by using amber or ultraviolet light-blocking bags.[10][11]
- Temperature: Higher temperatures accelerate the degradation process.[2][6] Studies show that **isoprenaline hydrochloride** solutions are significantly more stable when stored under refrigeration (e.g., 3°C-5°C) compared to room temperature (23°C-25°C).[9][10] The rate constants for degradation can increase 10 to 100 times over a 25-degree temperature increase.[6][7]
- Oxidation: The catechol functional group is highly susceptible to oxidation, leading to the formation of quinone-intermediates.[8] This process can be initiated by high pH, light, and the presence of metal ions.[8] The use of antioxidants is often necessary to prevent oxidative degradation.[6][7]
- Additives and Diluents:
 - Antioxidants: Ascorbic acid and sodium bisulfite have been shown to be effective antioxidants in retarding the degradation of isoprenaline solutions.[6][7]
 - Chelating Agents: Sequestering agents like EDTA do not appear to reduce the rate of degradation and, in some cases, may even enhance it.[6][7]
 - Diluents: The choice of diluent impacts stability. A study found that the concentration of **isoprenaline hydrochloride** changed by more than 10% after two hours when prepared with 5% or 10% glucose solutions, whereas it remained stable for longer periods in 0.9% sodium chloride.[11][12]



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Caption: Simplified degradation pathway of Isoprenaline.

Summary of Stability Studies

Various studies have evaluated the stability of **isoprenaline hydrochloride** under different conditions. The results are summarized in Table 2.

Table 2: Summary of Stability Studies on **Isoprenaline Hydrochloride** Solutions

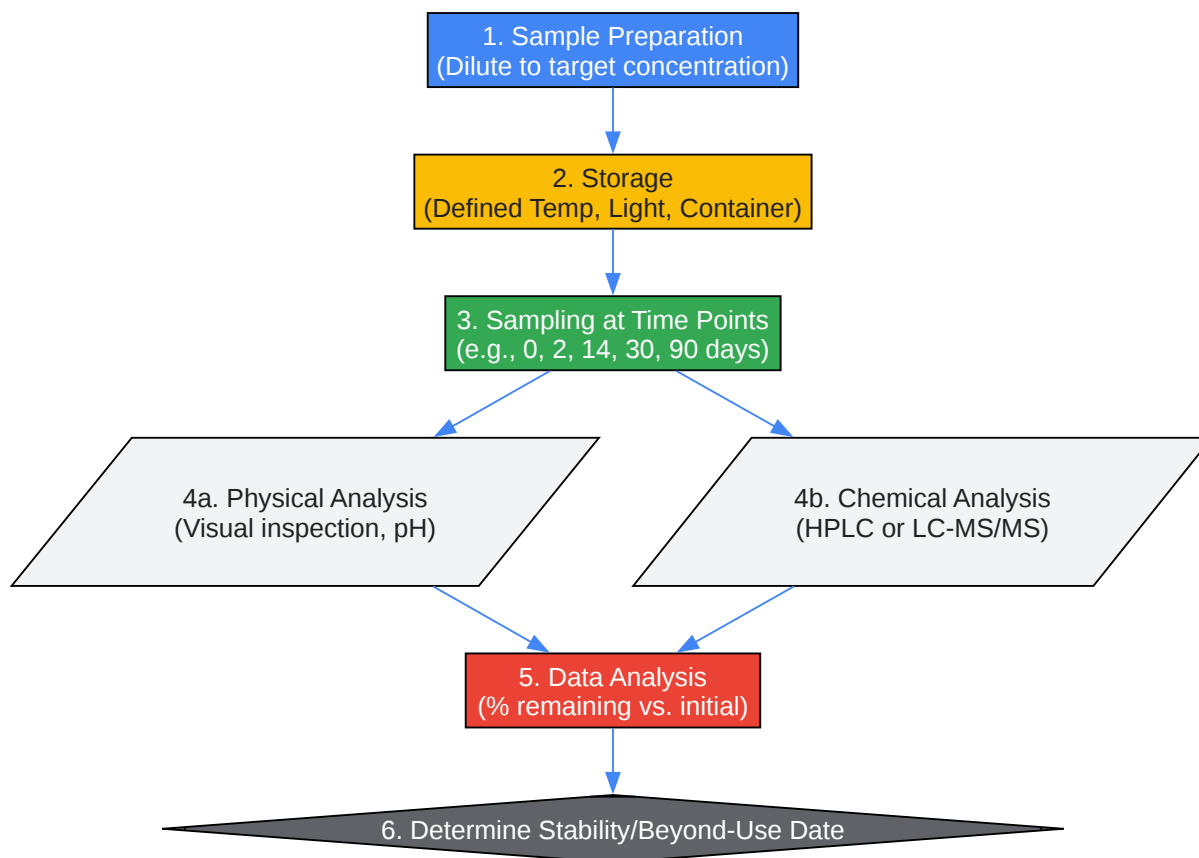
Concentration	Diluent	Storage Container	Temperature	Light Conditions	Duration	Stability Results (% Remaining)	Reference
0.2 mg/mL	-	Glass vials & Polypropylene syringes	5°C	Not specified	9 days	93.1% - 93.9%	[9]
4 µg/mL	0.9% Sodium Chloride	PVC bags	3°C-5°C	UV light-blocking bags	90 days	>90%	[10][12]
4 µg/mL	0.9% Sodium Chloride	PVC bags	23°C-25°C	UV light-blocking bags	90 days	>90%	[10][12]
Not Specified	5% or 10% Glucose	Not specified	Room Temp (24°C ± 1°C)	No light protection	2 hours	>10% degradation	[11]
Not Specified	Dextrose 5%	Not specified	Room Temp	Protected from light	250 hours	~90%	[9]

Experimental Protocols for Stability Assessment

A robust stability-indicating method is crucial for the accurate quantification of **isoprenaline hydrochloride** in the presence of its degradation products.[13]

General Stability Testing Workflow

The following diagram outlines a typical workflow for assessing the stability of an **isoprenaline hydrochloride** solution.



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Caption: Experimental workflow for stability testing.

Physical Stability Assessment

Physical stability is evaluated through the following methods:

- Visual Examination: Samples are visually inspected against a black and white background for any signs of precipitation, cloudiness, or color change.[10][12] Solutions should remain clear and colorless.[9]

- pH Measurement: The pH of the solution is measured at each time point to check for significant changes.[9][10]

Chemical Stability Assessment: Analytical Methods

A validated, stability-indicating chromatographic method is required.

Method 1: High-Performance Liquid Chromatography (HPLC)[9]

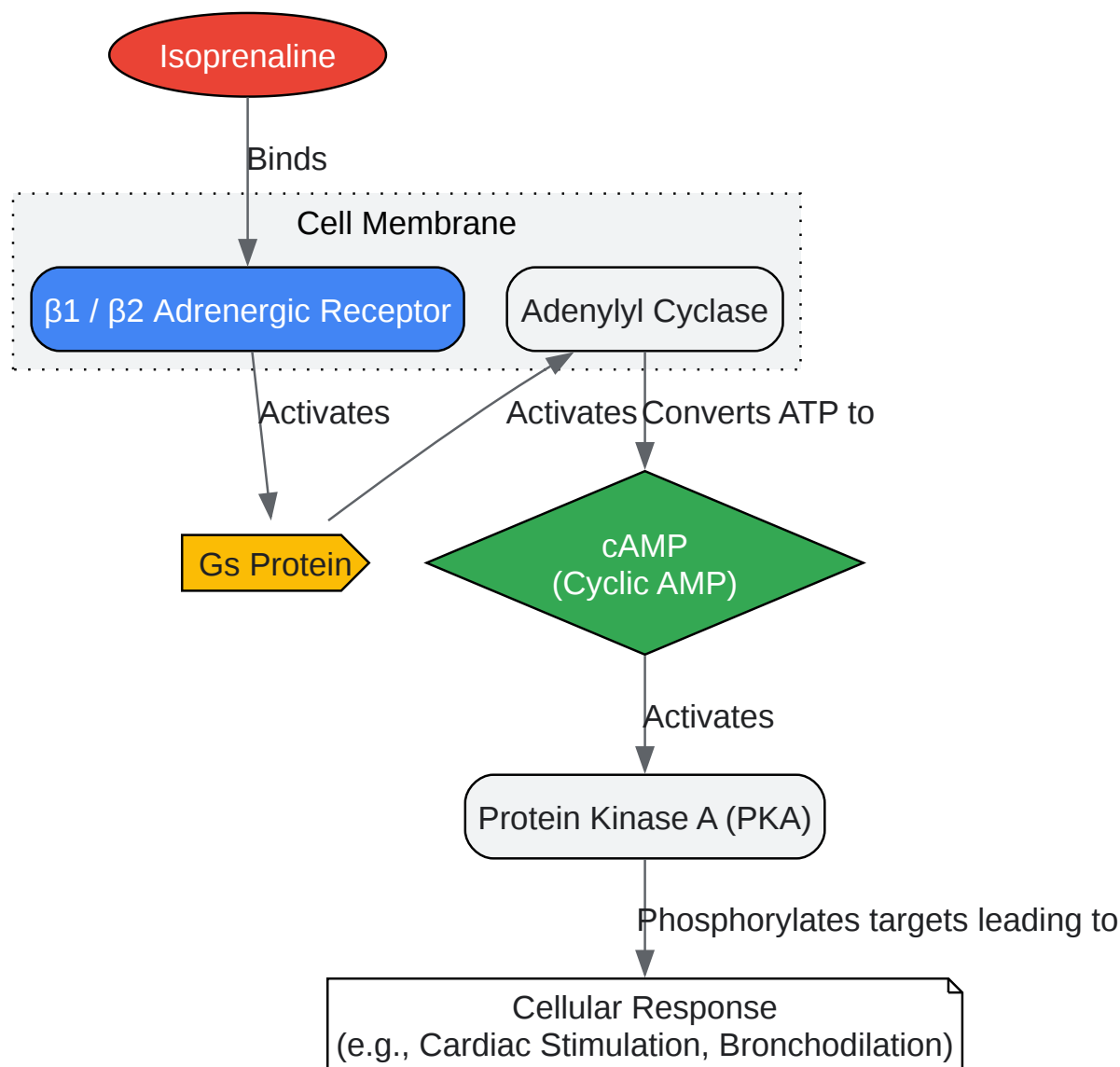
- System: Agilent 1100 or equivalent with a quaternary pump and UV detector.
- Column: Kinetex C18 (5 μ m, 250mm \times 4.6mm) or equivalent.[9]
- Mobile Phase: A mixture of a buffer and methanol (e.g., 80:20 v/v). The buffer consists of 1.76 g of sodium 1-heptanesulfonate in 800 mL of water, adjusted to pH 3.0 with 1 M phosphoric acid.[9]
- Flow Rate: 1.0 - 1.5 mL/min.[9][13]
- Injection Volume: 20 - 100 μ L.[9][13]
- Detection: UV detection at 280 nm (or 279 nm).[9][13]
- Stability Criteria: The solution is considered stable if the remaining drug concentration is >90% of the initial concentration.[9]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

- This method offers high sensitivity and specificity and can be used to evaluate chemical stability.[10][12] Samples are considered stable if there is less than 10% degradation from the initial concentration.[10][12]

Mechanism of Action and Signaling Pathway

Isoprenaline is a non-selective agonist of β_1 and β_2 -adrenergic receptors with almost no activity at α -adrenergic receptors at lower concentrations.[5][14] Its therapeutic effects, such as cardiac stimulation and bronchodilation, are mediated through the G-protein coupled receptor (GPCR) signaling pathway.



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Caption: Isoprenaline β -adrenergic signaling pathway.

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